molecular formula C10H11ClFN B13324803 6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole

6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13324803
M. Wt: 199.65 g/mol
InChI Key: KYRBAWDVKSRXBQ-UHFFFAOYSA-N
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Description

6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a halogenated indole derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves the halogenation of indole derivatives. One common method involves the nitration of indoline, followed by reduction and halogenation steps . The reaction conditions often include the use of strong acids, such as hydrochloric acid, and reducing agents, such as sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives .

Mechanism of Action

The mechanism of action of 6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to its specific halogenation pattern, which can influence its reactivity and biological activity. The presence of both chlorine and fluorine atoms can enhance its stability and alter its interaction with biological targets compared to other indole derivatives .

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

6-chloro-7-fluoro-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C10H11ClFN/c1-10(2)5-13-9-6(10)3-4-7(11)8(9)12/h3-4,13H,5H2,1-2H3

InChI Key

KYRBAWDVKSRXBQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=CC(=C2F)Cl)C

Origin of Product

United States

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